molecular formula C9H5ClN2 B11912831 6-Chloro-1H-indole-2-carbonitrile

6-Chloro-1H-indole-2-carbonitrile

Cat. No.: B11912831
M. Wt: 176.60 g/mol
InChI Key: RGUBXNFQDUMXLL-UHFFFAOYSA-N
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Description

6-Chloro-1H-indole-2-carbonitrile is a chemical compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their diverse biological activities and are found in many natural products and pharmaceuticals. The presence of a chloro group and a nitrile group in the indole ring makes this compound a valuable intermediate in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1H-indole-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst. For this compound, the starting materials would include a chloro-substituted phenylhydrazine and a nitrile-containing ketone or aldehyde.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. This includes the use of continuous flow reactors to improve yield and reduce reaction times. The choice of solvents, catalysts, and reaction conditions are tailored to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1H-indole-2-carbonitrile undergoes various chemical reactions, including:

    Electrophilic Substitution: The indole ring is highly reactive towards electrophiles due to its electron-rich nature.

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as halogens, sulfonyl chlorides, and nitro compounds in the presence of Lewis acids.

    Nucleophilic Substitution: Reagents like amines, thiols, and alkoxides.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substituted Indoles: Products with various functional groups replacing the chloro group.

    Oxidized/Reduced Derivatives: Compounds with altered oxidation states of the indole ring or nitrile group.

Scientific Research Applications

6-Chloro-1H-indole-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing molecules with therapeutic potential.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-1H-indole-2-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The chloro and nitrile groups can influence its binding affinity and specificity, leading to different biological effects. The exact pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-1H-indole-2-carbonitrile: Similar structure with a bromo group instead of a chloro group.

    6-Fluoro-1H-indole-2-carbonitrile: Contains a fluoro group in place of the chloro group.

    1H-Indole-2-carbonitrile: Lacks the chloro substituent.

Uniqueness

6-Chloro-1H-indole-2-carbonitrile is unique due to the presence of both a chloro and a nitrile group, which can significantly influence its reactivity and biological activity. The chloro group can participate in various substitution reactions, while the nitrile group can act as a versatile functional group in organic synthesis.

Properties

Molecular Formula

C9H5ClN2

Molecular Weight

176.60 g/mol

IUPAC Name

6-chloro-1H-indole-2-carbonitrile

InChI

InChI=1S/C9H5ClN2/c10-7-2-1-6-3-8(5-11)12-9(6)4-7/h1-4,12H

InChI Key

RGUBXNFQDUMXLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=C2)C#N

Origin of Product

United States

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